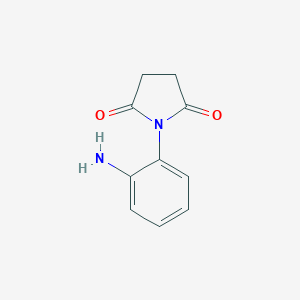

1-(2-Aminophenyl)pyrrolidine-2,5-dione

Description

General Context of Pyrrolidine-2,5-dione Scaffolds in Chemical Research

The pyrrolidine-2,5-dione ring, commonly known as the succinimide (B58015) ring, is a privileged scaffold in chemical and pharmaceutical research. researchgate.net This five-membered heterocyclic system is a core component in a multitude of biologically active molecules. unipa.it Its prevalence stems from its unique structural and chemical properties. The rigid, five-membered ring structure provides a stable framework that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). unipa.it

The hydrophobicity and neutral character of the succinimide core enable molecules containing it to cross biological membranes, a crucial attribute for drug candidates. researchgate.net This scaffold is a key feature in compounds developed for a wide array of therapeutic areas. Research has extensively documented the role of succinimide derivatives as:

Anticonvulsants: The succinimide ring is a classic pharmacophore for anti-seizure medications. researchgate.netijapbc.com

Anti-inflammatory Agents: Derivatives have been designed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation. ebi.ac.uk

Antidepressants: The scaffold has been incorporated into molecules targeting serotonin (B10506) receptors and transporters. researchgate.net

Anticancer Agents: Many pyrrolidine-2,5-dione derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Agents: The succinimide core is also found in compounds with antibacterial and antifungal properties. mdpi.com

The versatility of the pyrrolidine-2,5-dione scaffold makes it a subject of continuous interest, with modern synthetic methods, including microwave-assisted synthesis, being developed to create diverse libraries of these compounds for biological screening. unipa.itnih.gov

Significance of the 1-(2-Aminophenyl)pyrrolidine-2,5-dione Structural Motif in Academic Inquiry

The specific structural motif of this compound holds particular significance in academic and industrial research, primarily due to its role as a versatile chemical intermediate. Its importance is derived from the strategic placement of the reactive primary amino group on the phenyl ring.

The structure combines the proven biological relevance of the pyrrolidine-2,5-dione core with a functional handle—the ortho-positioned amino group. This amino group serves as a key site for further chemical elaboration, allowing for the synthesis of more complex, multi-functional molecules. jst.go.jp Researchers utilize this feature to build novel compounds through reactions such as acylation or condensation, effectively using the this compound as a foundational building block.

A common synthetic route to this and related N-substituted succinimides involves a two-step process: first, the reaction of an aniline, in this case, 1,2-phenylenediamine, with an anhydride (B1165640) like succinic anhydride to form an intermediate amido-acid. nih.govresearchgate.net This is followed by a cyclodehydration step, often achieved through heating or with a dehydrating agent, to form the final imide ring. mdpi.com

The strategic value of this motif is highlighted in studies where it serves as the precursor for dual-target inhibitors. For instance, the aminophenyl group can be transformed into a urea (B33335) or carboxamide, linking the succinimide scaffold to another pharmacophore to create hybrid molecules designed to interact with multiple biological targets simultaneously. jst.go.jpnih.gov

Overview of Key Research Directions and Applications for the Chemical Compound

Research involving this compound is primarily focused on its application as a scaffold for the synthesis of novel, biologically active compounds. The key research directions are aimed at developing targeted therapies, particularly for cancer and inflammatory diseases.

Dual-Target Enzyme Inhibition for Cancer Therapy: A prominent research avenue is the design of dual inhibitors that can target multiple signaling pathways involved in cancer progression. The 1-(2-aminophenyl) moiety is instrumental in this approach.

EphA2 and HDAC Inhibition: A series of 1-(2-aminophenyl)-3-arylurea derivatives have been synthesized and evaluated as dual inhibitors of Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs). jst.go.jp Some of these compounds showed potent antiproliferative activity against human cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer). jst.go.jp

CDK9 and HDAC Inhibition: In another study, the N-(2-aminophenyl) structure was incorporated into complex indole-2-carboxamide derivatives designed as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and class I HDACs. nih.gov The lead compound from this series demonstrated significant tumor growth inhibition in an in vivo xenograft model. nih.gov

Anti-inflammatory Agents: Building on the known anti-inflammatory potential of succinimides, derivatives of this compound are being explored as multi-target anti-inflammatory agents. Research has focused on synthesizing derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk

Tyrosinase Inhibitors: Derivatives of pyrrolidine-2,5-dione have also been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org While not directly involving the 2-aminophenyl variant, this line of research indicates the broader potential of the scaffold in cosmetology and in treating pigmentation disorders. rsc.org

The following table summarizes selected research findings for compounds derived from the aminophenyl pyrrolidine-2,5-dione scaffold.

| Research Area | Target(s) | Key Findings |

| Anticancer | EphA2 & HDACs | 1-(2-aminophenyl)-3-arylurea derivatives showed potent inhibitory activity against HCT116 and MCF7 cancer cell lines. jst.go.jp |

| Anticancer | CDK9 & Class I HDACs | A lead N-(2-amino-phenyl) derivative exhibited a tumor shrinkage rate of 76.83% in a xenograft model. nih.gov |

| Anti-inflammatory | COX-1, COX-2, 5-LOX | N-substituted pyrrolidine-2,5-dione derivatives showed potent and selective COX-2 inhibition. ebi.ac.uk |

These research directions underscore the compound's role as a valuable starting point for developing sophisticated molecules with tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFYFUDAHYYAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356507 | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-81-3 | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the complete carbon framework and proton environments of 1-(2-Aminophenyl)pyrrolidine-2,5-dione can be mapped.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons of the succinimide (B58015) ring and the aromatic protons of the phenyl group.

The four protons on the succinimide ring are chemically equivalent due to the free rotation around the C-N bond and the symmetry of the ring, typically appearing as a singlet in the aliphatic region of the spectrum. The aromatic region would display a more complex pattern corresponding to the four protons on the ortho-substituted benzene (B151609) ring. A broad singlet, characteristic of amine (-NH₂) protons, is also anticipated, which may undergo D₂O exchange. Based on data from analogous N-aryl succinimides, the predicted chemical shifts are detailed below. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted in a typical deuterated solvent like DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 6.60 | Multiplet | 4H | Ar-H (Phenyl ring protons) |

| ~ 5.0 (broad) | Singlet | 2H | -NH ₂ (Amine protons) |

| ~ 2.85 | Singlet | 4H | -CH ₂-CH ₂- (Succinimide ring protons) |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, eight distinct carbon signals are expected. These include two signals for the carbonyl carbons of the imide, one signal for the aliphatic methylene (B1212753) carbons, and five signals for the aromatic carbons, as the carbon attached to the amino group and the carbon attached to the succinimide ring are distinct from the others. The chemical shifts can be predicted by comparison with N-phenylsuccinimide and other substituted derivatives. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 177.5 | C =O (Imide carbonyl) |

| ~ 148.0 | Ar-C -NH₂ |

| ~ 132.0 - 115.0 | Aromatic C H and C -N |

| ~ 29.0 | -C H₂-C H₂- (Succinimide ring) |

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org For this compound, an HSQC spectrum would definitively link the aliphatic proton signal (~2.85 ppm) to the methylene carbon signal (~29.0 ppm) and correlate each aromatic proton signal with its corresponding aromatic carbon signal. libretexts.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and connecting molecular fragments. libretexts.org Key correlations would include:

A correlation from the succinimide methylene protons (~2.85 ppm) to the imide carbonyl carbons (~177.5 ppm).

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

A correlation from the aromatic proton at C6' to the imide carbonyl carbons, confirming the N-phenyl linkage.

Nitrogen-15-Proton Transverse Relaxation-Optimized Spectroscopy (¹⁵N-¹H TROSY) HSQC: While typically used for large biomolecules, this technique can be applied to smaller molecules containing nitrogen. It is particularly useful for observing correlations to NH protons that may be broadened due to chemical exchange or intermediate-rate dynamics. An ¹⁵N-¹H HSQC would show a clear correlation for the amine (-NH₂) group, providing its nitrogen and proton chemical shifts. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orgresearchgate.net The most diagnostic peaks are those corresponding to the amine N-H bonds and the imide carbonyl groups. clearsynth.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1770 | C=O Asymmetric Stretch | Imide |

| ~ 1700 | C=O Symmetric Stretch | Imide |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | C-H Bend | Aliphatic (CH₂) |

| ~ 1390 | C-N Stretch | Imide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the aminophenyl group and the dicarbonyl system of the succinimide ring. The interaction between the lone pair of electrons on the amino group and the π-system of the benzene ring, as well as the imide group, will influence the electronic absorption spectrum. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted N-phenylsuccinimide.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~ 240 | π → π | Phenyl ring E-band |

| ~ 285 | π → π | Phenyl ring B-band (red-shifted) |

| > 300 | n → π* | Carbonyl (C=O) / Amine (N-H) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound (C₁₀H₁₀N₂O₂), the monoisotopic mass is 190.0742 g/mol . nih.gov Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the technique of choice for confirming this value. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 191.0820.

Analysis of the fragmentation pattern in an MS/MS experiment provides further structural confirmation. The fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways, including cleavage of the succinimide ring or the bond connecting the phenyl and succinimide moieties.

Table 5: Predicted ESI-HRMS Fragments for this compound

| Predicted m/z | Loss / Fragment Identity | Formula of Fragment |

| 191.0820 | [M+H]⁺ | [C₁₀H₁₁N₂O₂]⁺ |

| 163.0869 | [M+H - CO]⁺ | [C₉H₁₁N₂O]⁺ |

| 135.0917 | [M+H - 2CO]⁺ | [C₈H₁₁N₂]⁺ |

| 93.0578 | [H₂N-C₆H₄-NH₂]⁺ | [C₆H₇N₂]⁺ (Aminophenyl fragment) |

X-ray Diffraction Analysis for Solid-State Structural Determination and Supramolecular Interactions

The analysis of pyrrolidine-2,5-dione derivatives by XRD reveals insights into their molecular geometry. For instance, the core pyrrolidine-2,5-dione ring is often found to be nearly planar, though subject to slight puckering. The dihedral angle between this succinimide ring and the appended phenyl group is a critical conformational parameter, influencing how the molecules pack together in the crystal lattice.

Furthermore, XRD analysis is instrumental in understanding the supramolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds and π-π stacking, dictate the macroscopic properties of the solid material. In the case of this compound, the presence of an amino group (-NH2) and carbonyl groups (C=O) provides sites for hydrogen bonding. It would be expected that intermolecular N-H···O hydrogen bonds play a significant role in the crystal assembly, potentially forming dimers or extended networks. The aromatic phenyl ring also introduces the possibility of π-π stacking interactions between adjacent molecules.

While the crystallographic data for the parent pyrrolidine-2,5-dione and various substituted analogs have been reported, specific experimental crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature.

Table 1: Representative Crystal Data for Related Pyrrolidine-2,5-dione Scaffolds (Note: Data for the specific title compound is not publicly available. This table presents data for related structures to illustrate typical parameters obtained from XRD analysis.)

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Pyrrolidine-2,5-dione | C₄H₅NO₂ | Orthorhombic | Pca2₁ | 7.3661 | 9.5504 | 12.8501 |

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | C₉H₈N₂O₂ | Orthorhombic | Pnma | 12.137 | 10.838 | 6.831 |

This data is for illustrative purposes only and does not represent the crystal structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This method provides an empirical validation of a compound's chemical formula, serving as a crucial checkpoint for purity and identity following synthesis.

For this compound, with the molecular formula C₁₀H₁₀N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The molecular weight of this compound is approximately 190.20 g/mol . researchgate.net The theoretical percentages are derived from the total mass of each element in the formula divided by the total molecular weight.

An experimental analysis, typically performed using a CHN analyzer, involves the combustion of a small, precise amount of the substance. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the experimental percentages of carbon, hydrogen, and nitrogen.

A close agreement between the experimentally determined percentages and the calculated theoretical values (typically within a ±0.4% tolerance) provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity. While this technique is a standard characterization method, specific published reports detailing the experimental elemental analysis results for this compound were not found in the surveyed literature.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 63.15% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.30% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74% |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.82% |

| Total | 190.20 | 100.00% |

This table presents the calculated theoretical values based on the molecular formula.

Computational and Theoretical Investigations of 1 2 Aminophenyl Pyrrolidine 2,5 Dione and Analogues

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It allows for the calculation of various parameters that describe chemical reactivity and stability, making it a cornerstone of modern chemical research. researchgate.netmdpi.com The insights gained from DFT can be particularly valuable for understanding complex heterocyclic systems like pyrrolidinediones.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its reactivity. DFT calculations are frequently employed to determine the energies and shapes of these orbitals. nih.gov The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity. mdpi.com

For analogues of 1-(2-Aminophenyl)pyrrolidine-2,5-dione, studies have shown that electronic transitions are often of the n→π* type, involving the non-bonding electrons of heteroatoms and the pi-antibonding orbitals of carbonyl groups. researchgate.netnih.gov The location of the amino group on the phenyl ring in this compound is predicted to significantly influence the molecule's electronic properties and reactivity compared to its isomers. nih.gov Computational models can precisely quantify these effects, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Reactivity Indicators from Electronic Structure Analysis

| Parameter | Significance | Predicted Relevance for this compound |

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). | The aminophenyl group is expected to be a primary contributor to the HOMO, indicating its role in electrophilic aromatic substitution. |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). | The pyrrolidine-2,5-dione moiety, with its two carbonyl groups, is expected to be the main contributor to the LUMO, marking it as the electrophilic center. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The interaction between the electron-donating aminophenyl group and the electron-withdrawing dione (B5365651) ring likely results in a moderate gap, balancing stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for intermolecular interactions. | MEP maps would likely show negative potential around the carbonyl oxygens and positive potential near the amine hydrogens, predicting sites for hydrogen bonding. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. mdpi.com This involves identifying intermediates, transition states, and calculating the associated activation energy barriers that govern the reaction rate.

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) provides a clear example of this capability. rsc.org The study broke the reaction down into three key stages: Michael addition, a Nef-type rearrangement, and cyclization. DFT calculations revealed the energy barrier for each step. For instance, the initial deprotonated nitromethane addition to coumarin had a relatively low energy barrier of 21.7 kJ mol⁻¹. rsc.org In contrast, the subsequent proton transfer step had a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.org The final cyclization to form the pyrrolidine (B122466) ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹, although it required a preceding tautomerization with a high barrier of 178.4 kJ mol⁻¹. rsc.org Such detailed mechanistic insights are crucial for optimizing reaction conditions to favor the desired product.

Table 2: Calculated Energy Barriers for a Pyrrolidinedione Synthesis Pathway rsc.org

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) |

| Michael Addition | Addition of deprotonated nitromethane to coumarin. | 21.7 |

| Proton Transfer | Internal transfer from methylene (B1212753) to the nitro group. | 197.8 |

| Oxygen Migration | Nef-type rearrangement assisted by a water molecule. | 142.4 |

| Cyclization | Formation of the pyrrolidine ring. | 11.9 |

Many heterocyclic compounds, including pyrrolidinediones, can exist as a mixture of different tautomers and conformers. Computational studies can accurately predict the relative stabilities of these different forms. nih.gov A conformational analysis of dehydroacetic acid, a compound with a dione structure, revealed that the enolic tautomer is the most stable form, with the contribution from diketo forms being negligible. nih.gov This stability is often attributed to the formation of intramolecular hydrogen bonds in the enol form. nih.gov

For this compound, a similar analysis would investigate the keto-enol tautomerism within the dione ring and the rotational conformers around the C-N bond connecting the phenyl and pyrrolidine rings. DFT calculations can determine the relative energies of these structures, predicting the most populated state in solution and providing a rationale for the molecule's observed spectroscopic and chemical properties. nih.gov

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling techniques, especially docking and molecular dynamics (MD) simulations, are essential for predicting how a small molecule like this compound might interact with a biological target, such as a protein. nih.gov This is a foundational step in computer-aided drug discovery. rsc.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves generating multiple possible binding poses and scoring them based on their steric and energetic favorability. mdpi.com

Studies on analogous heterocyclic compounds demonstrate the power of this approach. For example, pyrazolo-pyrimidinone derivatives were docked into the active site of the epidermal growth factor receptor (EGFR) to explore their anticancer potential. nih.gov In another study, thiazole (B1198619) derivatives were evaluated as potential inhibitors of the main protease (Mpro) of COVID-19, with docking simulations identifying key hydrogen bonds and hydrophobic interactions with active site residues like ASN 142 and CYS 145. mdpi.com For this compound, docking simulations could be used to screen a wide range of proteins to identify potential biological targets, predicting its binding mode and affinity, thereby generating hypotheses about its mechanism of action. rsc.orgnih.gov

Docking and molecular dynamics simulations provide quantitative data on the strength of ligand-protein interactions, often expressed as a docking score or binding free energy. rsc.orgmdpi.com These energy values are correlated with the structural features of the complex. For instance, the analysis of how benzimidazole (B57391) inhibitors bind to the Pin1 protein revealed that electrostatic fields, hydrophobic interactions, and hydrogen bonding with specific residues like Lys63, Arg69, and Cys113 were critical for binding. rsc.org

The Glide docking program, a common tool in these studies, calculates a "Glide score" where more negative values indicate stronger binding. mdpi.com By comparing the docking scores of a series of analogues, researchers can build structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR) to guide the design of more potent molecules. rsc.org For this compound, such an analysis could reveal the importance of the amine group, the carbonyl oxygens, and the phenyl ring in forming specific, stabilizing interactions within a protein's binding pocket.

Table 3: Example Docking Scores for Heterocyclic Compounds Against Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Thiazole Derivative | COVID-19 Mpro (6LU7) | -8.6 | GLY 143, CYS 145, GLU 166 | mdpi.com |

| Co-crystallized Ligand (N3) | COVID-19 Mpro (6LU7) | -8.0 | ASN 142, GLY 143, SER 144 | mdpi.com |

| Benquitrione | HPPD (5YY6) | -9.9 | Not specified | mdpi.com |

| ZINC000035458722 | HPPD (5YY6) | -9.8 | Not specified | mdpi.com |

Molecular Mechanics Calculations for Conformational and Steric Effects

Computational chemistry provides powerful tools for understanding the three-dimensional structure and spatial properties of molecules like this compound and its analogues. Methods such as molecular mechanics and quantum chemical calculations are employed to predict molecular geometry, conformational stability, and the influence of steric effects on chemical behavior.

The conformation of pyrrolidine-dione derivatives is significantly influenced by the nature and position of their substituents. Steric crowding can force notable adjustments to the molecule's geometry. nih.gov For instance, in studies of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, steric hindrance between the pyrrole-2,5-dione ring and other substituents leads to a substantial twist. nih.gov This is quantifiable through the dihedral angle between the plane of the pyrrole (B145914) ring and the substituent group, with observed angles being as high as 64.8° and 85.6° in different derivatives, demonstrating significant deviation from planarity. nih.gov For the specific compound this compound, experimental X-ray crystallography has indicated a dihedral angle of approximately 15° between the phenyl and pyrrolidine rings.

Computational energy calculations are crucial for determining the most stable conformations or tautomeric forms of a molecule. By calculating the relative energies of different possible structures, researchers can identify the most likely form to exist under given conditions. For example, Density Functional Theory (DFT) calculations performed on analogues have been used to compare the stability of different tautomers. beilstein-journals.org The results can reveal even slight energy differences that dictate equilibrium. beilstein-journals.orgresearchgate.net The unrestricted conformation of the pyrrolidine ring, often described as "puckering," is influenced by both inductive and stereoelectronic factors, which in turn affects the molecule's pharmacological efficacy. nih.gov

| Parameter | System | Method | Finding | Source |

| Relative Stability | Tautomers of a 3-pyrroline-2-one (B142641) derivative | DFT Calculations | Tautomer 4a is more stable than 4a' by 1.3 kcal·mol⁻¹ (gas phase) and 0.4 kcal·mol⁻¹ (ethanol solvent). | beilstein-journals.org |

| Transformation Barrier | Tautomer 4a to 4a' | DFT Calculations | The potential energy barrier for the transformation is 0.5 kcal·mol⁻¹ (gas phase) and 1.0 kcal·mol⁻¹ (ethanol). | beilstein-journals.org |

| Dihedral Angle | This compound | X-ray Crystallography | The angle between the phenyl and pyrrolidine rings is approximately 15°. | |

| Dihedral Angle | Amidrazone Derived Pyrrole-2,5-Dione | X-ray Diffraction | The angle between the pyrrole-2,5-dione ring and the N-C-N moiety is 64.8° and 85.6° in two different derivatives due to steric crowding. | nih.gov |

Application of Computational Chemistry in Drug Design and Reaction Pathway Prediction

Computational chemistry is an indispensable tool in modern medicinal chemistry, accelerating the discovery of novel therapeutic agents and optimizing synthetic routes. neuroquantology.com Its applications for pyrrolidine-2,5-dione analogues span from designing molecules with specific biological targets to predicting the most efficient pathways for their synthesis.

In drug design, computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are paramount. neuroquantology.comnih.gov These structure-based drug design (SBDD) methods are used to explore how a ligand might interact with the binding site of a therapeutic target, such as an enzyme or receptor. nih.govnih.gov A notable application involves the development of N-substituted pyrrolidine-2,5-dione derivatives as selective anti-inflammatory agents. ebi.ac.uk In-silico docking simulations were performed to understand why certain compounds were potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. ebi.ac.uk The results of these simulations showed that the selective inhibitors formed significant interactions with amino acid residues located in a secondary pocket of the COX-2 enzyme, providing a molecular rationale for their biological activity. ebi.ac.uk This approach allows for the rational design of new molecules with improved potency and selectivity, guiding synthesis efforts in a more efficient manner. nih.govresearchgate.net

Beyond drug design, computational chemistry is vital for predicting and understanding chemical reaction pathways. Quantum chemical methods like DFT are used to model potential reaction mechanisms, map potential energy surfaces, and calculate the activation energy barriers of transition states. nih.gov For instance, computational studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives proposed a detailed reaction mechanism. beilstein-journals.orgnih.gov These calculations revealed that the main product was formed favorably through the pathway with the lowest Gibbs free energy barrier (ΔG#), indicating that the reaction's outcome is governed by kinetic selectivity rather than thermodynamic stability. researchgate.netnih.gov Similarly, quantum chemical studies of the synthesis of other pyrrolidinedione derivatives have calculated specific activation barriers for key steps, such as a 21.7 kJ mol⁻¹ barrier for a Michael addition reaction. researchgate.net More advanced computational approaches now integrate artificial intelligence and machine learning to predict complex synthetic routes from scratch, further enhancing the chemist's ability to design and execute efficient chemical syntheses. nih.govnih.gov

| Application | Method | Finding | Implication | Source |

| Drug Design | Molecular Docking | Pyrrolidine-2,5-dione derivatives interact with a secondary pocket in the COX-2 enzyme. | Explains the molecular basis for the compounds' selective anti-inflammatory activity. | ebi.ac.uk |

| Reaction Prediction | DFT Calculations | The main product in the synthesis of a pyrrolidine-2,3-dione analogue is formed via the pathway with the lowest activation energy. | The reaction is under kinetic, not thermodynamic, control. | nih.gov |

| Reaction Prediction | Quantum Chemistry | The activation barrier for a Michael addition step in a pyrrolidinedione synthesis was calculated to be 21.7 kJ mol⁻¹. | Provides a quantitative measure of a key reaction step's feasibility. | researchgate.net |

Enzyme Inhibition Studies

Aromatase (AR) Enzyme Inhibition

The pyrrolidine-2,5-dione scaffold has been utilized to develop potent inhibitors of aromatase (AR), an enzyme critical in the biosynthesis of estrogens. A series of 1-Alkyl-3-(4'-aminophenyl)pyrrolidine-2,5-diones have demonstrated significant in vitro inhibitory activity against this enzyme. nih.gov For instance, the 1-hexyl derivative was found to be approximately 100 times more potent than aminoglutethimide (B1683760) (AG), a clinically used inhibitor. nih.gov These compounds also showed a greater selectivity for aromatase over cholesterol side-chain cleavage enzyme (CSCC), another cytochrome P450 enzyme. nih.gov

Further studies synthesized and evaluated novel pyrrolidine-2,5-dione based compounds against human placental aromatase. nih.gov Compounds such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed inhibitory activity comparable to aminoglutethimide. nih.gov In vivo studies on rats with 1-pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione confirmed its potency in lowering estrogen levels. nih.gov

| Compound | Target Enzyme | Ki | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-Hexyl-3-(4'-aminophenyl)pyrrolidine-2,5-dione | Aromatase | 62 nM | - | Aminoglutethimide | - |

| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | - | 23.8 ± 4.6 | Aminoglutethimide | 20.0 ± 2.6 |

| 1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | - | 24.6 ± 1.8 | Aminoglutethimide | 20.0 ± 2.6 |

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy for its role in promoting immune tolerance. acs.org Research has led to the development of 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) as a potent and selective IDO1 inhibitor. acs.org This compound was identified as a potential clinical candidate due to its high potency in a human whole blood assay and a favorable pharmacokinetic profile. acs.org X-ray crystallography determined that the (R)-enantiomer is the active form, which uniquely engages with the enzyme's active site. The inhibitor forms hydrogen bonds with Ser167, Ala264, Thr379, and the heme carboxylic acid, inducing a conformational change in a loop region that closes off the binding pocket. acs.org

| Compound | Target Enzyme | Activity |

| (R)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | IDO1 | Active Enantiomer |

| (S)-3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | IDO1 | Inactive Enantiomer |

MurA Enzyme Inhibition

The bacterial enzyme MurA is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it an attractive target for novel antibiotics. acs.orgacs.org A series of pyrrolidinedione-based compounds have been identified as novel, reversible inhibitors of MurA. acs.org One of the most potent inhibitors from this class demonstrated an IC50 value of 4.5 μM. acs.org A significant advantage of this compound class is its ability to inhibit both the wild-type MurA and the fosfomycin-resistant C115D mutant, and it shows an additive inhibitory effect when used with fosfomycin on the wild-type enzyme. acs.org Another related compound, 1-cyclohexyl-2,5-dihydro-1H-pyrrole-2,5-dione, was also identified as a reversible inhibitor of E. coli MurA. frontiersin.org These inhibitors were found to be non-toxic to human cells. acs.org

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Pyrrolidinedione-based Inhibitor (Compound 46) | MurA | 4.5 | Reversible |

| 1-Cyclohexyl-2,5-dihydro-1H-pyrrole-2,5-dione | E. coli MurA | 0.55 | Reversible |

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a therapeutic strategy for treating inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govgoogle.com In this context, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. A series of these compounds exhibited inhibitory activity in the low micromolar to submicromolar range. One compound, in particular, emerged as the most potent and selective inhibitor of COX-2, with an IC50 value of 0.98 µM and a selectivity index of 31.5 over COX-1. Docking simulations supported the selectivity of these compounds, showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrrolidine-2,5-dione derivative (13e) | COX-2 | 0.98 | 31.5 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in medicine for treating hyperpigmentation disorders. nih.gov Research into synthetic tyrosinase inhibitors has identified (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) as a potent inhibitor of the enzyme. nih.gov This compound demonstrated strong anti-melanogenic activity both in vitro and in vivo. nih.gov The development of such compounds provides a promising avenue for therapeutic agents targeting skin hyperpigmentation. nih.gov

| Compound | Target Enzyme | Activity |

| (E)-3-(2,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (3-DBP) | Tyrosinase | Potent Inhibitor |

α-Glucosidase and α-Amylase Inhibition

Inhibiting the enzymes α-amylase and α-glucosidase, which are involved in carbohydrate digestion, is a key strategy for managing type-2 diabetes by controlling postprandial hyperglycemia. A series of synthesized pyrrolidine derivatives were evaluated for their in vitro inhibitory activity against these enzymes. Several compounds showed noteworthy inhibition. The 4-methoxy analogue of N-Boc proline amide demonstrated significant activity against both enzymes. The inhibitory potential of these compounds suggests that the pyrrolidine scaffold is a promising starting point for the development of new antidiabetic agents.

| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Pyrrolidine derivative (3g) | α-Amylase | 26.24 | Acarbose | 5.50 |

| Pyrrolidine derivative (3g) | α-Glucosidase | 18.04 | Acarbose | - |

| Pyrrolidine derivative (3a) | α-Amylase | 36.32 | Metformin | 25.31 |

| Pyrrolidine derivative (3f) | α-Glucosidase | 27.51 | - | - |

Cellular Activity Studies (In Vitro Models)

Anticancer Activity against Specific Cell Lines (e.g., A549, MCF-7, HT29, K562)

Derivatives of the pyrrolidine-2,5-dione scaffold have demonstrated notable anticancer activity against various human cancer cell lines.

A549 (Lung Carcinoma): Certain 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, have shown enhanced anticancer activity against A549 cells, reducing their viability significantly. mdpi.com

MCF-7 (Breast Cancer): Novel succinimide-maleimide derivatives have been evaluated for their anticancer properties against MCF-7 cells, with some compounds showing high potential activity. uobasrah.edu.iq Additionally, certain spiro[pyrrolidine-oxindole] derivatives have exhibited superior activity against MCF-7 cells when compared to the standard drug cisplatin. mdpi.com Chalcone derivatives containing a pyrrolidine heterocycle have also been screened for their anticancer activity against MCF-7 and MDA-MB-468 human breast cancer cell lines. researchgate.net

HT29 (Colon Carcinoma): While specific data on HT29 cell lines is not prevalent in the provided context, the broad-spectrum anticancer activity of pyrrolidine-2,5-dione derivatives suggests potential efficacy.

K562 (Chronic Myelogenous Leukemia): Information regarding the specific activity of these compounds against K562 cell lines is limited within the scope of this review.

The mechanism of anticancer action for some derivatives involves the inhibition of key cellular pathways. For instance, certain compounds have been identified as potent inhibitors of PI3K, a crucial enzyme in cancer cell growth and survival. mdpi.com

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Candida albicans)

The pyrrolidine-2,5-dione scaffold is a key component in a variety of compounds exhibiting significant antimicrobial properties.

Staphylococcus aureus: Novel pyrrolidine-2,3-dione analogues have demonstrated effectiveness against both planktonic and biofilm phenotypes of S. aureus. nih.govresearchgate.net Some of these compounds have shown promising antimicrobial activity with low minimum inhibitory concentrations (MICs). nih.gov Furthermore, certain azo derivatives of pyrrolidine-2,5-dione have displayed better antibacterial activity against S. aureus compared to other synthesized compounds. scispace.com

Enterococcus faecalis: Some novel succinimide-maleimide derivatives have shown good MIC values against Enterococcus faecalis. uobasrah.edu.iq

Candida albicans: Several succinimide-maleimide derivatives have exhibited notable antifungal activity against Candida albicans, with some compounds showing low MIC values. uobasrah.edu.iq

The antimicrobial potential of these scaffolds is a significant area of research, particularly with the rise of antibiotic-resistant bacterial strains. researchgate.net

Anti-inflammatory Effects in Cellular Models (e.g., LPS-induced PGE2 production)

Derivatives of pyrrole-2,5-dione have been investigated for their anti-inflammatory properties, particularly their ability to inhibit lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophage cell lines like RAW 264.7. mdpi.com This indicates a potential mechanism of action through the modulation of inflammatory pathways.

In Vivo Pharmacological Evaluation in Research Models

The therapeutic potential of pyrrolidine-2,5-dione derivatives has been further explored in various animal models to assess their pharmacological effects in vivo.

Anticonvulsant Activity in Seizure Models (e.g., Maximal Electroshock (MES), Subcutaneous Pentylenetetrazole (scPTZ))

A significant body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. Many of these compounds have shown broad-spectrum activity in preclinical seizure models.

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Numerous hybrid compounds based on the pyrrolidine-2,5-dione scaffold have demonstrated efficacy in the MES test. nih.govbenthamdirect.comnih.govmdpi.comnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to screen for agents that can protect against absence seizures. Several pyrrolidine-2,5-dione derivatives have shown protective effects in the scPTZ model. nih.govbenthamdirect.commdpi.comnih.govmdpi.com

The anticonvulsant activity of these compounds is often attributed to their interaction with neuronal voltage-sensitive sodium and calcium channels. nih.govbenthamdirect.com

Antinociceptive Properties in Pain Models

Several pyrrolidine-2,5-dione derivatives with anticonvulsant activity have also been found to possess antinociceptive properties in various pain models. nih.govbenthamdirect.com

Formalin Test: This model of tonic pain is used to screen for analgesic activity. Certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive effects in the formalin test. mdpi.comnih.gov

The analgesic effects of these compounds are thought to be mediated, at least in part, by their influence on neuronal ion channels. nih.govbenthamdirect.com

Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been evaluated in the carrageenan-induced paw edema model in rats, a widely used model of acute inflammation. nih.govebi.ac.uksigmaaldrich.com Some compounds have shown a significant reduction in paw edema, indicating their potential as anti-inflammatory agents. researchgate.netresearchgate.net The mechanism of action may involve the inhibition of inflammatory mediators like histamine, bradykinin, prostaglandins, and leukotrienes. nih.govebi.ac.uk

Advanced Research Applications and Future Directions

Development of 1-(2-Aminophenyl)pyrrolidine-2,5-dione and Analogues as Chemical Probes for Biological Systems

Chemical probes are indispensable small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. olemiss.edu The development of this compound and its analogues as chemical probes represents a promising avenue of research. The structure of the parent compound, featuring a pyrrolidine-2,5-dione (succinimide) core and a reactive 2-aminophenyl group, provides a versatile platform for modification.

The utility of a chemical probe hinges on its ability to interact with biological targets with high specificity and potency. The synthesis of a library of analogues based on the this compound scaffold would allow for systematic exploration of structure-activity relationships (SAR). For instance, the primary amine on the phenyl ring can be readily modified to introduce various functional groups or linkers. These modifications can be used to attach reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of target proteins. This approach is fundamental in chemical biology for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov

Furthermore, the pyrrolidine-2,5-dione ring itself is a well-established pharmacophore found in numerous bioactive compounds. frontiersin.org By systematically altering substituents on both the phenyl ring and the dione (B5365651) core, researchers can fine-tune the molecule's properties to create highly selective probes for specific biological questions. nih.gov The development of such probes would be a crucial step in understanding the cellular pathways modulated by this class of compounds. olemiss.edu

Lead Compound Optimization and Preclinical Development in Academic Drug Discovery Research

A lead compound is a chemical starting point for the development of a new drug. This compound serves as a versatile intermediate and a potential lead compound in medicinal chemistry. The process of lead optimization involves iteratively modifying the structure of the lead to improve its efficacy, selectivity, and pharmacokinetic properties.

Academic research has extensively explored derivatives of the related 3-phenylpyrrolidine-2,5-dione (B1268348) scaffold, providing a roadmap for potential optimization strategies for N-phenyl analogues. For example, studies on aminoglutethimide (B1683760) analogues, which feature a 3-(4-aminophenyl) group, have demonstrated that modifications to the pyrrolidine-2,5-dione ring and the aminophenyl moiety significantly impact biological activity. nih.gov These studies revealed the critical importance of the primary amine for potent inhibition of enzymes like aromatase. nih.gov

The general approach involves synthesizing a series of derivatives and evaluating them in biological assays. Key findings from such studies on related scaffolds are summarized below, illustrating the principles of lead optimization that could be applied to this compound.

| Scaffold/Derivative Class | Modification Strategy | Impact on Biological Activity | Research Focus |

| 3-(4-Aminophenyl)pyrrolidine-2,5-diones | Methyl and ethyl substitutions on the pyrrolidine (B122466) ring. nih.gov | Demonstrated selective, competitive inhibition of the aromatase enzyme system. nih.gov | Aromatase Inhibition |

| N-substituted pyrrolidine-2,5-diones | Introduction of cycloalkyl, alkyl, and aryl carbonyl groups. ebi.ac.uk | Resulted in potent and selective COX-2 inhibitors with anti-inflammatory activity. ebi.ac.uk | Anti-inflammatory Agents |

| Benpyrine Derivatives (pyrrolidine-2,5-dione based) | Structure-based design and optimization. nih.gov | Identified compounds that directly bind to TNF-α, blocking downstream signaling pathways. nih.gov | TNF-α Inhibition |

| cis-2,5-dicyanopyrrolidine amides | Synthesis of α-amino amide derivatives. nih.gov | Led to a selective, slow-binding inhibitor of dipeptidyl peptidase IV (DPP-IV) for potential diabetes treatment. nih.gov | Antidiabetic Agents |

This systematic approach of generating and testing analogues is central to academic drug discovery. It allows researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective preclinical candidates. nih.govnih.gov

Exploration of the Pyrrolidine-2,5-dione Scaffold for Novel Bioactive Molecules

The pyrrolidine-2,5-dione ring is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.gov This designation is due to its presence in a wide range of pharmacologically active compounds and its ability to serve as a versatile framework for the synthesis of new bioactive molecules. researchgate.net The scaffold's value is enhanced by its three-dimensional, non-planar structure, which allows for a more effective exploration of chemical space compared to flat aromatic rings. nih.govresearchgate.net

Research into derivatives built upon this scaffold has uncovered a broad spectrum of biological activities. This versatility makes it a highly attractive starting point for developing new therapeutic agents for various diseases.

Key Biological Activities of Pyrrolidine-2,5-dione Derivatives:

Anticonvulsant Activity: The pyrrolidine-2,5-dione core is a key feature of the anti-epileptic drug ethosuximide. Numerous studies have synthesized and tested novel derivatives, identifying compounds with broad-spectrum anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov SAR studies have shown that substituents at position 3 of the dione ring strongly influence this activity. nih.gov

Anti-inflammatory Activity: Derivatives of this scaffold have been designed as multi-target anti-inflammatory agents. Research has led to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. ebi.ac.uk

Enzyme Inhibition: The scaffold is a key component of inhibitors for various enzymes. For example, derivatives have been developed as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, and tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine. nih.govrsc.org Analogues have also shown inhibitory activity against aromatase. nih.gov

Antimicrobial and Anticancer Activity: Recent studies have explored pyrrolidine-based compounds for their potential as antimicrobial and anticancer agents. frontiersin.orgnih.gov For instance, certain 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus and human lung cancer cells. nih.gov

The continued exploration of this scaffold, through techniques like diversity-oriented synthesis and the creation of hybrid molecules, promises to yield novel compounds with unique biological profiles. nih.govnih.gov

Interdisciplinary Research Perspectives for the Chemical Compound

The study of this compound and its derivatives is inherently interdisciplinary, requiring expertise from multiple scientific fields to fully realize its potential.

Organic and Medicinal Chemistry: Synthetic organic chemists are crucial for designing and executing efficient routes to synthesize the parent compound and its diverse analogues. researchgate.netresearchgate.net Medicinal chemists then apply principles of structure-based drug design to optimize these molecules for specific biological targets, improving their potency and drug-like properties. ebi.ac.uknih.gov

Pharmacology and Biology: Pharmacologists and cell biologists are responsible for evaluating the biological effects of the synthesized compounds. This involves a wide range of in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo studies in animal models to determine efficacy and mechanism of action. nih.govnih.gov

Computational Chemistry and Structural Biology: Computational tools are increasingly used to accelerate the discovery process. Molecular docking simulations can predict how a compound like this compound might bind to a target protein, guiding the design of more effective inhibitors. ebi.ac.ukrsc.org X-ray crystallography can provide definitive experimental evidence of the binding mode, offering atomic-level insights for further optimization. nih.gov

Chemical Biology: This field utilizes tailored molecules as probes to investigate complex biological processes. Developing analogues of this compound as chemical probes would enable researchers to identify new drug targets and dissect cellular signaling pathways. olemiss.edunih.gov

The convergence of these disciplines creates a powerful research paradigm. The synthesis of a novel compound in a chemistry lab can lead to the discovery of a new biological mechanism in a pharmacology lab, which can then be explained at a molecular level through computational and structural studies, creating a synergistic cycle of discovery.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-Aminophenyl)pyrrolidine-2,5-dione?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-aminophenyl derivatives with maleic anhydride precursors under controlled conditions. For example, palladium-catalyzed coupling or hydrogenation may be employed to introduce the aminophenyl group. Reaction optimization often requires monitoring pH (6.5–7.0) and temperature (60–80°C) to avoid side reactions like over-oxidation .

- Key Data : Molecular formula: C₁₀H₁₀N₂O₂; CAS: 1012-81-3; purity validation via HPLC (retention time ~8.2 min) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., pyrrolidine-dione protons at δ 2.6–3.1 ppm, aromatic protons at δ 6.8–7.5 ppm).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between phenyl and pyrrolidine rings ~15°) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 191.1 .

Advanced Research Questions

Q. What computational strategies are effective in optimizing the synthesis of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach integrates computational screening (e.g., Gibbs free energy barriers for key steps) with experimental validation to reduce trial-and-error cycles. For instance, solvent effects and catalyst selectivity (e.g., Pd/C vs. Raney Ni) can be predicted computationally before lab testing .

- Data Contradictions : Computational models may overestimate yields due to unaccounted steric effects; experimental validation is critical .

Q. How does structural modification of the pyrrolidine-2,5-dione core influence bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated or alkylated derivatives) and testing their inhibitory effects on target enzymes (e.g., glycosidases). For example, replacing the 2-aminophenyl group with a 3,5-dichlorophenyl moiety (as in related compounds) enhances antifungal activity by 40% .

- Experimental Design : Use enzyme kinetics (Km, Vmax) and molecular docking to correlate substituent effects with binding affinity .

Q. What experimental designs are optimal for assessing the compound’s stability under varying conditions?

- Methodology : Apply factorial design to evaluate factors like temperature (25–60°C), pH (4–9), and light exposure. Monitor degradation via HPLC and identify degradation products (e.g., hydrolysis to maleamic acid). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

- Key Findings : Degradation follows first-order kinetics; pH >7 accelerates hydrolysis .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology : Cross-validate protocols by replicating procedures under identical conditions (e.g., solvent purity, catalyst batch). For example, yields ranging from 50–75% in literature may stem from variations in reaction time (12–24 hrs) or inert atmosphere quality (N₂ vs. Ar) .

- Statistical Tools : Use ANOVA to identify significant variables; Grubbs’ test to exclude outliers .

Q. What are the limitations of current pharmacological data for this compound?

- Critical Analysis : Existing studies often lack in vivo validation or dose-response curves. For instance, in vitro enzyme inhibition (IC₅₀ = 2 μM) may not translate to cellular efficacy due to poor membrane permeability. Researchers should supplement assays with permeability tests (e.g., Caco-2 monolayers) and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.